Aida

Übersicht

Beschreibung

Es ist an verschiedenen biologischen Prozessen beteiligt, darunter die Regulation der JUN-Kinase-Aktivität und der Wnt/beta-Catenin-unabhängigen Dorsalisation . This compound wirkt während der Embryogenese als ventralisierender Faktor, indem es die durch Axin vermittelte JUN-Kinase-Aktivierung hemmt .

Präparationsmethoden

Die Herstellung von this compound beinhaltet die rekombinante DNA-Technologie. Das Gen, das für this compound kodiert, wird in einen Expressionsvektor kloniert, der dann in eine geeignete Wirtszelle, wie z. B. Escherichia coli, eingeführt wird. Die Wirtszellen werden unter optimalen Bedingungen kultiviert, um das this compound-Protein zu exprimieren. Das Protein wird dann mithilfe von Techniken wie Affinitätschromatographie gereinigt .

Vorbereitungsmethoden

The preparation of AIDA involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under optimal conditions to express the this compound protein. The protein is then purified using techniques such as affinity chromatography .

Analyse Chemischer Reaktionen

AIDA durchläuft verschiedene chemische Reaktionen, darunter Phosphorylierung und Protein-Protein-Interaktionen. Die Phosphorylierung von this compound kann seine Aktivität und Interaktionen mit anderen Proteinen regulieren. Häufig verwendete Reagenzien in diesen Reaktionen sind Adenosintriphosphat (ATP) und spezifische Kinasen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind phosphoryliertes this compound und seine Interaktionspartner .

Wissenschaftliche Forschungsanwendungen

AIDA hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Axin bindet und die Axin-Homodimerisierung stört. Diese Hemmung der durch Axin vermittelten JUN-Kinase-Aktivierung antagonisiert den Wnt/beta-Catenin-unabhängigen Dorsalisationspfad . Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, umfassen Axin und JUN-Kinase .

Wirkmechanismus

AIDA exerts its effects by binding to axin and disrupting axin homodimerization. This inhibition of axin-mediated JUN kinase activation antagonizes the Wnt/beta-catenin-independent dorsalization pathway . The molecular targets involved in this mechanism include axin and JUN kinase .

Vergleich Mit ähnlichen Verbindungen

This compound ist einzigartig in seiner Fähigkeit, die durch Axin vermittelte JUN-Kinase-Aktivierung zu hemmen und den Wnt/beta-Catenin-unabhängigen Dorsalisationspfad zu regulieren . Ähnliche Verbindungen umfassen andere Proteine, die am Wnt-Signalweg beteiligt sind, wie z. B. Beta-Catenin und Glycogensynthasekinase 3 Beta (GSK3B) . Die spezifische Rolle von this compound bei der Ventralisation während der Embryogenese unterscheidet es von diesen anderen Proteinen .

Biologische Aktivität

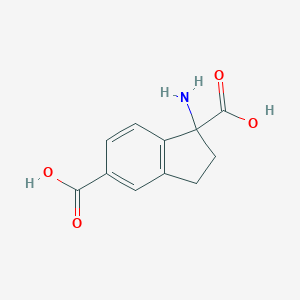

AIDA, chemically known as (RS)-1-Aminoindan-1,5-dicarboxylic acid and identified by CAS number 168560-79-0, is a compound with significant biological activity, particularly as a selective antagonist of group I metabotropic glutamate receptors (mGluRs). This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized as a potent and selective antagonist specifically targeting the mGlu1a receptor subtype. It exhibits no significant effects on group II (mGlu2) or group III (mGlu4) receptors, nor does it affect ionotropic glutamate receptors. Its central nervous system activity has been confirmed following systemic administration in vivo .

Structure-Activity Relationship

The structure of this compound contributes to its pharmacological profile. The compound's ability to selectively inhibit mGlu1a receptors makes it a valuable tool in neuropharmacological research.

Biological Activity Summary

| Biological Activity | Details |

|---|---|

| Target Receptor | mGlu1a |

| Selectivity | Potent antagonist for group I mGluRs, no effect on groups II and III |

| Administration | Systemic administration shows central activity |

| In Vitro Effects | No notable inhibition on ionotropic receptors |

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

- Neuropharmacology : A study by Pellicciari et al. (1995) demonstrated that this compound effectively blocks phospholipase C-linked metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity .

- Behavioral Studies : Research conducted by Nielsen et al. (1997) showed that this compound could block contextual but not cue conditioning in rats, suggesting its role in modulating associative learning processes .

- Cellular Mechanisms : Saitoh et al. (2016) investigated the role of glutamate signaling via mGluR2 in Schwann cell differentiation and proliferation, highlighting how this compound's antagonistic properties can influence glial cell behavior .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of this compound with its target receptors. These studies utilize techniques such as molecular dynamics simulations to elucidate the conformational changes and binding affinities associated with this compound's interaction with mGlu1a.

In Silico Analysis

This compound Iraji et al. conducted a study focusing on the synthesis and biological evaluation of derivatives related to this compound. Their findings indicated that certain synthesized compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

1-amino-2,3-dihydroindene-1,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTPKMWNRWCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870100 | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168560-79-0 | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168560-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the AIDA-1 protein interact with its target, and what are the downstream effects?

A1: this compound-1 preferentially binds to the GluN2B subunit of NMDA receptors (NMDARs) and interacts with the adaptor protein Ca2+/calmodulin-dependent serine protein kinase and kinesin KIF17. [] This interaction facilitates the transport of GluN2B-containing NMDARs from the endoplasmic reticulum (ER) to synapses. [] Consequently, this compound-1 regulates NMDAR subunit composition at synapses, influencing synaptic NMDAR function and plasticity. []

Q2: What happens in the absence of this compound-1 protein?

A2: this compound-1 conditional knock-out (cKO) mice exhibit decreased GluN2B-mediated and increased GluN2A-mediated synaptic transmission. [] These mice show reduced GluN2B protein levels and elevated GluN2A levels at hippocampal synaptic junctions. [] Furthermore, NMDAR-dependent plasticity is impaired in this compound-1 cKO mice. []

Q3: What is the significance of this compound-1's role in synaptic NMDAR function?

A3: this compound-1's regulation of GluN2B transport and synaptic NMDAR subunit composition is critical for NMDAR plasticity. [] Dysregulation of this compound-1 function, possibly through genetic factors like ANKS1B mutations, might contribute to neuropsychiatric conditions like schizophrenia by disrupting NMDAR signaling and plasticity. []

Q4: What is the role of the this compound-I adhesin in the pathogenesis of porcine enteric diseases?

A4: this compound-I, primarily found in Escherichia coli, is an adhesin implicated in diffuse adherence. While prevalent in porcine E. coli isolates from diarrheal cases, its exact role in pathogenesis remains unclear. [] Studies using a mutant strain with a partially deleted This compound gene, responsible for encoding this compound-I, revealed that the presence of this compound-I was essential for the development of diarrhea in infected piglets. []

Q5: What is known about the structure of this compound-I and its receptors?

A5: this compound-I is an acidic protein with five isoforms and a molecular weight of 100 kDa, similar to its human counterpart. [] It shows high amino acid homology (78-87%) with the this compound-I adhesin from a human E. coli isolate. [] Research has identified two potential this compound-I binding proteins in porcine intestinal mucus: a 65 kDa protein and a 120 kDa protein. [] The 120 kDa protein potentially matches DNA damage binding protein, splicing factor 3b, and an IgG Fc binding protein. []

Q6: Is proteolytic processing crucial for the functionality of this compound-I?

A6: this compound-I, like many autotransporter proteins, undergoes proteolytic processing after translocation across the outer membrane. [] While the exact cleavage mechanism remains unclear, studies using an uncleavable point mutant of this compound-I revealed no significant difference in adhesion, autoaggregation, biofilm formation, or invasion of epithelial cells compared to the wild-type. [] This suggests that proteolytic processing might not be essential for the functionality of this compound-I. []

Q7: What is this compound in the context of diabetes research?

A7: this compound stands for an interactive educational diabetes simulator, a freeware computer program designed for educational purposes in diabetes management. [, , , ] It allows users to simulate plasma insulin and blood glucose profiles, aiding in understanding diabetes and treatment strategies. [, , , ] this compound has been used in research to evaluate its effectiveness as a teaching tool for patients, healthcare professionals, and students. [, ]

Q8: What is this compound in the context of asteroid impact hazard mitigation?

A8: this compound, short for Asteroid Impact & Deflection Assessment, represents a collaborative project between ESA and NASA to demonstrate asteroid deflection using a kinetic impactor. [, ] The mission targets the binary asteroid Didymos. [, ] The DART (Double Asteroid Redirection Test) spacecraft, developed by NASA, will impact the smaller Didymos secondary, aiming to alter its trajectory. [, ] Meanwhile, ESA's AIM (Asteroid Impact Mission) will rendezvous with Didymos to study the impact's effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.